MI-223 Engages a Distinct BH1 Domain Binding Pocket Compared to BH3-Mimetic Inhibitors
MI-223 directly binds to the BH1 domain of Mcl-1 with a Kd of 160 nM, a binding pocket distinct from the BH3-binding groove targeted by standard clinical Mcl-1 inhibitors [1]. Isothermal titration calorimetry (ITC) confirmed that deletion of the BH1 domain (ΔBH1 mutant) completely abolishes MI-223 binding, whereas BH3-mimetics like A-1210477 and S63845 bind to the BH3-binding groove and do not require the BH1 domain for engagement [1]. This differential binding site occupancy is a critical structural determinant for functional selectivity.
| Evidence Dimension | Target domain specificity and binding affinity |
|---|---|
| Target Compound Data | Mcl-1 BH1 domain, Kd = 160 nM (ITC assay). No binding to ΔBH1 mutant [1]. |
| Comparator Or Baseline | Mcl-1 BH3-mimetics (e.g., S63845, AZD5991): Bind to BH3-binding groove; binding is independent of BH1 domain integrity [1]. |
| Quantified Difference | MI-223 is BH1 domain-dependent. BH3-mimetics are BH3-groove-dependent. MI-223's target engagement is mutually exclusive to the binding sites of standard Mcl-1 inhibitors. |
| Conditions | In vitro binding assay using purified recombinant wild-type Mcl-1 and ΔBH1 deletion mutant proteins. |
Why This Matters
Procuring MI-223 is essential for experiments requiring selective disruption of the Mcl-1/Ku DNA repair axis without triggering the broad pro-apoptotic effects mediated by Mcl-1 BH3-mimetics.
- [1] Chen, G., Magis, A. T., Xu, K., Park, D., Yu, D. S., Owonikoko, T. K., ... & Deng, X. (2018). Targeting Mcl-1 enhances DNA replication stress sensitivity to cancer therapy. The Journal of Clinical Investigation, 128(1), 500-516. View Source
